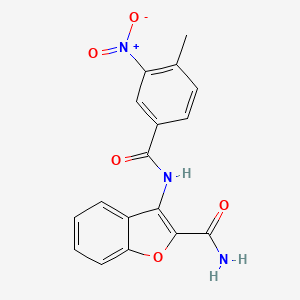![molecular formula C8H14O2 B2808887 Spiro[2.3]hexane-5,5-diyldimethanol CAS No. 173203-63-9](/img/structure/B2808887.png)
Spiro[2.3]hexane-5,5-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.3]hexane-5,5-diyldimethanol is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2/c9-5-8(6-10)3-7(4-8)1-2-7/h9-10H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4°C . It has a molecular weight of 142.2 .Scientific Research Applications
Synthesis and Chemical Reactivity
Spiro compounds, including those based on the spiro[2.3]hexane scaffold, are central to the development of novel synthetic routes and the exploration of chemical reactivity. Rosenberg et al. (2016) explored competitive 1,2-C atom shifts in the strained carbene spiro[3.3]hept-1-ylidene, demonstrating complex rearrangements that yield a variety of products, indicative of the reactivity potential of spiro compounds in synthetic chemistry (Rosenberg, Schrievers, & Brinker, 2016). Similarly, Yashin et al. (2019) developed novel synthetic approaches to non-natural, conformationally rigid spiro-linked amino acids, illustrating the application of spiro compounds in the synthesis of biologically relevant molecules (Yashin et al., 2019).
Material Science and Optoelectronics
Spiro compounds have also found applications in material science and optoelectronics. Kadam et al. (2018) reported the synthesis of a three-dimensional non-fullerene electron acceptor combining spiro[fluorene-9,9′-xanthene] and cyanopyridone functionalities for use in bulk-heterojunction devices, showcasing the utility of spiro compounds in enhancing the efficiency of organic solar cells (Kadam et al., 2018).
Mechanism of Action
The mechanism of action of Spiro[2.3]hexane-5,5-diyldimethanol is not clear as it is not typically used in biological or pharmacological contexts.
Properties
IUPAC Name |
[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-8(6-10)3-7(4-8)1-2-7/h9-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRJRXMNHKISEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)
![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B2808814.png)



![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)
![Rel-(1s,3s,4r,6s)-2-(tert-butoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2808819.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)
![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)
